2,3-Diphenyl-1H-indole
Overview
Description
2,3-Diphenyl-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic structures with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. The compound features a core indole structure with phenyl groups attached at the 2 and 3 positions, which can influence its electronic and fluorescence properties .
Synthesis Analysis
The synthesis of indole derivatives, including those similar to 2,3-diphenyl-1H-indole, can be achieved through various synthetic routes. One approach involves the Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization starting from 2,3-dihalophenol derivatives . Another method includes a one-pot three-component 1,4-dipolar cycloaddition reaction, which can lead to the formation of complex indole-containing heterocycles . Additionally, strategic synthesis routes have been developed for creating difluoromethylated indole derivatives, which involve reactions of indole-2,3-dione and substituted bromoacetyl benzene followed by cyclization .
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. For instance, the structure of novel indole derivatives has been confirmed by single crystal X-ray diffraction . Furthermore, density functional theory (DFT) studies can provide insights into the optimized geometrical parameters, which are in good agreement with experimental data . The molecular structure of 2,3-diphenyl-1H-indole itself can be inferred to have a planar indole core with phenyl rings that may influence its electronic properties .
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions. For example, the reduction of 3-hydroxy-3H-indoles and their corresponding N-oxides with reducing agents like NaBH4 and LiAlH4 can lead to the formation of indoline derivatives, which can further dehydrate to yield disubstituted indoles . Electrochemical behavior studies of indole derivatives have shown that reduction can proceed in reversible steps, influenced by the presence of protonating agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-diphenyl-1H-indole and its derivatives can be quite diverse. The electronic properties of 2,3-diphenyl indole have been studied, revealing insights into its fluorescence decay and absorption spectra . The electrochemical reduction behavior of indole derivatives can be influenced by the solvent and the presence of protonating agents, affecting the reduction potential and the stability of the resulting anion radicals . The antimicrobial activities of some indole derivatives have been evaluated, indicating potential applications in medicinal chemistry .
Scientific Research Applications
Synthesis and Structural Analysis
- Novel indole-based derivatives, including 2,3-diphenyl-1H-indole variants, have been synthesized and characterized using various techniques like NMR, FT-IR, and UV–Visible spectroscopy. X-ray diffraction studies evaluated bond angles, lengths, and unit cells, while density functional theory (DFT) was used for optimized geometry, vibrational analysis, and molecular electrostatic potential investigations. These derivatives exhibit fine nonlinear optical (NLO) properties, indicating potential for high-tech applications (Tariq et al., 2020).
Novel Indole Derivatives in Spectroscopy and Crystallography
- Indole-based imines and amines have been synthesized, characterized, and studied using spectroscopic techniques and single crystal X-ray diffraction. These compounds have demonstrated potential for application in biological, industrial, and optical fields. Their structures have been studied using DFT, revealing details about their stability and interactions (Tariq et al., 2020).
Antimicrobial Applications
- Indole derivatives, including those related to 2,3-diphenyl-1H-indole, have been evaluated for their in vitro antibacterial and antifungal activities. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential use in antimicrobial applications (Chundawat et al., 2016).
Applications in Organic Synthesis
- Indole and its derivatives play a crucial role in the synthesis of biologically active compounds. The synthesis and functionalization of indoles, including 2,3-diphenyl-1H-indole, have been extensively researched, providing pathways for the production of pharmaceuticals and fine chemicals. Palladium-catalyzed reactions have significantly contributed to these developments (Cacchi & Fabrizi, 2005).
Antioxidant Properties
- Indole derivatives exhibit antioxidant activities, as demonstrated in various in vitro assays. These properties are crucial in biological applications where reducing oxidative stress is essential (Vieira et al., 2017).
Cytotoxicity and Anticancer Research
- Some indole derivatives have shown significant cytotoxic activities against various cancer cell lines, highlighting their potential as candidates for developing new anticancer drugs (Masagalli et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-diphenyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGKJNGSQQORRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188241 | |
Record name | 2,3-Diphenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenyl-1H-indole | |
CAS RN |
3469-20-3 | |
Record name | 2,3-Diphenylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3469-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diphenyl-1H-indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Diphenylindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Diphenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-diphenyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.